

# Pharmacokinetic Profile and Quantitative Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Rifasutenizol

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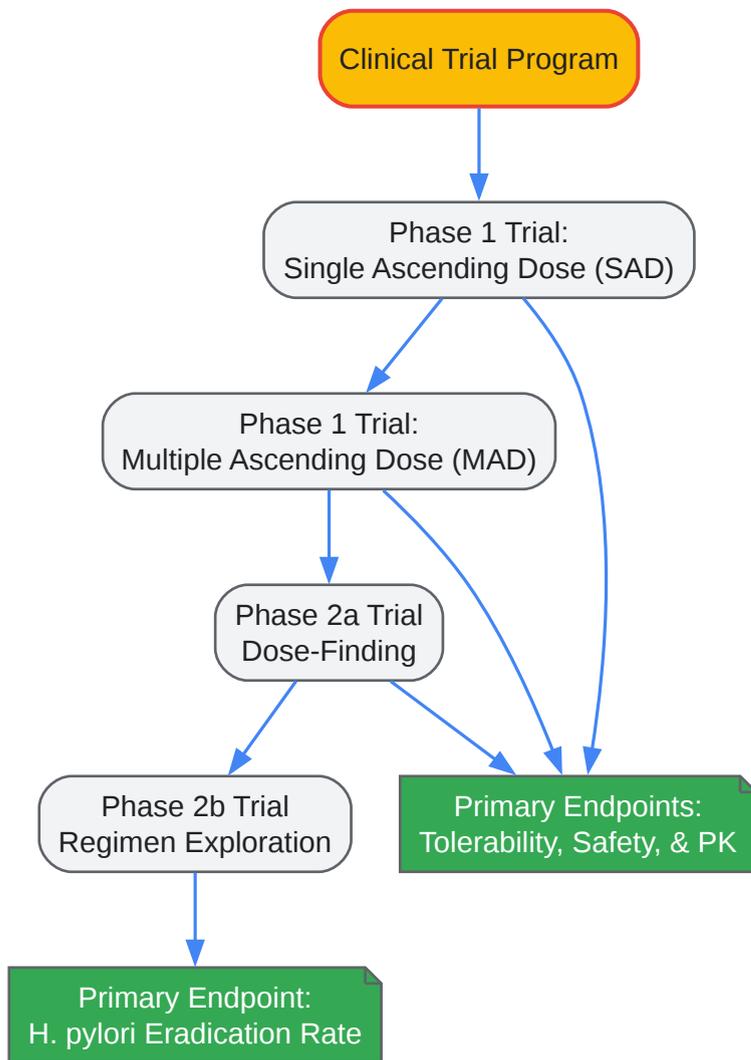
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The table below summarizes the key pharmacokinetic parameters of **rifasutenizol** observed across clinical trials.

Parameter	Findings and Value Ranges
Overall Profile	Linear and time-independent [1].
Dose Linearity	Demonstrated over range of <b>50 mg to 800 mg</b> [1].
Food Effect	Food intake slightly elevated exposure. Geometric mean $AUC_{0-t}$ and $AUC_{0-\infty}$ in fed state were <b>1.334</b> and <b>1.396 times</b> the fasted state, respectively [1].
Accumulation Ratio	Mild accumulation after continuous administration. $Rac(AUC)$ for 400 mg dose: <b>1.37</b> (dual regimen) and <b>1.49</b> (triple regimen) [1].
PK Interactions	No apparent pharmacokinetic interactions with co-administered rabeprazole or amoxicillin [1].

## Key Experimental Protocols

The pharmacokinetic and safety profile of **rifasutenizol** was established through a series of clinical trials. The workflow illustrates the progression and focus of these phase 1 and 2 studies.



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*Clinical trial workflow for **rifasutenizol** PK and efficacy.*

## Trial Designs and Populations

The data were derived from four randomized clinical trials conducted in China [1]:

- **Trial 1 (Phase 1 SAD):** Double-blind, placebo-controlled, single ascending dose study in **78 healthy participants** (aged 18-55). Doses tested: 50, 100, 200, 400, 600, 800, and 1000 mg. Participants were randomized 4:1 (**rifasutenizol**:placebo) [1].
- **Trial 2 (Phase 1 MAD):** Double-blind, placebo-controlled, multiple ascending dose study in patients with asymptomatic *H. pylori* infection. Doses tested: 200, 400, and 600 mg, twice daily. Patients were randomized 3:1 (**rifasutenizol**:placebo) [1].

- **Trial 3 (Phase 2a):** Open-label, randomized, multiple-dose, dose-finding study in patients with *H. pylori*. Patients were assigned to one of four **rifasutenizol** dual or triple regimens [1].
- **Trial 4 (Phase 2b):** Open-label, randomized, multiple-dose, regimen exploration study. Patients were assigned to one of five **rifasutenizol** dual or triple therapy cohorts [1].

Block randomisation was used in all trials. The studies were conducted in accordance with the Declaration of Helsinki and Good Clinical Practice, with protocols approved by an ethics committee [1].

## Analytical and PK Methodology

- **Bioanalysis:** **Rifasutenizol** plasma concentrations were determined using a **validated enzyme-linked immunosorbent assay (ELISA)** [2].
- **PK Analysis:** The linearity of the PK profile was assessed by analyzing the relationship between dose and key exposure metrics like AUC across the 50-1000 mg dose range [1]. The impact of food was evaluated by comparing AUC in fed vs. fasted states in a dedicated cohort [1].

## Efficacy and Clinical Relevance

**Rifasutenizol**'s pharmacokinetic profile translates into promising clinical efficacy, particularly in combination therapy.

## Mechanism of Action

**Rifasutenizol** is a novel molecular entity with a **synergistic dual mechanism of action**. It inhibits bacterial RNA polymerase and, through the action of nitroreductase, generates highly reactive intermediates that damage bacterial cells [3]. This dual action results in faster bactericidal kinetics and a lower frequency of resistance development in preclinical studies [3].

## Efficacy Against *H. pylori*

The phase 2 trials identified an effective dosing regimen and demonstrated high eradication rates.

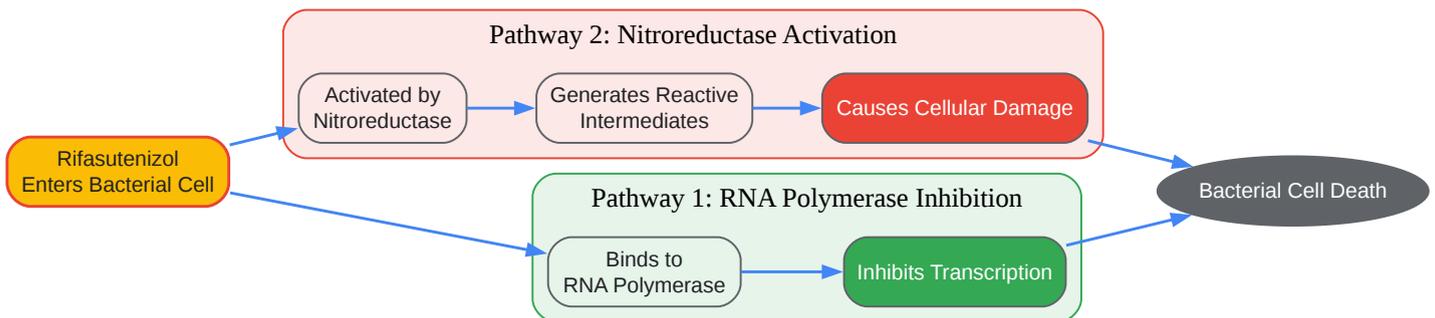
- **Dose-Finding (Phase 2a):** **Rifasutenizol** (200 mg, 400 mg, or 600 mg) was combined with rabeprazole twice daily for 14 days. The eradication rates were 0%, 30%, and 40%, respectively,

identifying the **400 mg dose as effective** [1].

- **Triple Therapy Efficacy (Phase 2b):** A triple regimen of **400 mg rifasutenizol, 20 mg rabeprazole, and 1 g amoxicillin**, taken twice daily for 14 days, achieved an eradication rate of **95% (95% CI: 74-100)**. A 7-day, three-times-daily regimen using 600 mg **rifasutenizol** achieved **100% eradication (95% CI: 69-100)** [1].
- **Phase 3 Confirmation:** A subsequent Phase 3 trial confirmed the superiority of the **rifasutenizol** triple regimen over bismuth-containing quadruple therapy, achieving a **92.0% eradication rate in the mITT population** with a better safety profile [4].

## Visualizing the Dual Mechanism of Action

The potent efficacy of **rifasutenizol** is underpinned by its unique dual mechanism, which can be visualized as follows.



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*Dual MoA of **rifasutenizol** causes bacterial cell death.*

## Key Takeaways for Researchers

- **Promising Profile for Challenging Infections:** **Rifasutenizol's linear PK, low accumulation, and lack of significant drug-drug interactions** make it a promising candidate for combination therapy, especially in the face of rising antibiotic resistance in *H. pylori* [1] [3].
- **Tissue Distribution is Key:** Preclinical data indicate that **rifasutenizol** achieves **high concentrations in stomach tissue and gastric contents**, which is crucial for its efficacy against *H.*

*pylori* [3].

- **Efficacy Confirmed in Late-Stage Trials:** The robust eradication rates observed in Phase 2 have been confirmed in a Phase 3 trial, demonstrating **superiority to a standard quadruple therapy** and underscoring its potential as a new first-line treatment [4].

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